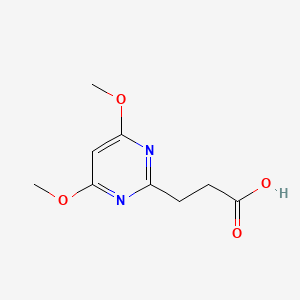

3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid

Beschreibung

Historical Context of Pyrimidine Chemistry

The foundation of pyrimidine chemistry dates back to the late 18th century when significant discoveries began shaping this field of research. The first documented encounter with pyrimidine-related compounds occurred in 1776 when Carl Wilhelm Scheele successfully isolated uric acid in pure form from urinary calculi, marking the initial recognition of purine derivatives which contain pyrimidine ring systems. This discovery represented a crucial milestone in understanding nitrogen-containing heterocyclic compounds, although the specific pyrimidine structure was not yet identified.

The progression of pyrimidine research accelerated in the early 19th century with Brugnatelli's isolation of alloxan in 1818, achieved through the oxidation of uric acid with nitric acid. This compound, chemically known as 5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione, became the first recognized pyrimidine derivative and established the foundation for systematic investigation of this chemical class. The significance of this discovery extended beyond mere chemical curiosity, as it opened pathways for understanding the structural characteristics of nitrogen-containing heterocycles.

The synthetic breakthrough in pyrimidine chemistry occurred in 1879 when Grimaux achieved the first laboratory synthesis of a pyrimidine derivative by preparing barbituric acid from urea and malonic acid in the presence of phosphoryl chloride. This synthetic approach demonstrated the feasibility of constructing pyrimidine ring systems through controlled chemical reactions, establishing methodologies that would influence future research in heterocyclic synthesis. The systematic study of pyrimidines truly began in 1884 with Pinner's work, who developed methods for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines. Pinner's contributions were particularly noteworthy as he coined the term "pyrimidine" by combining "pyridine" and "amidine," reflecting the structural relationship between these compounds.

The culmination of early synthetic efforts occurred in 1900 when Gabriel and Colman first prepared the parent pyrimidine compound through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction using zinc dust in hot water. This achievement provided researchers with access to the fundamental pyrimidine structure, enabling extensive investigation of substitution patterns and chemical modifications that would eventually lead to compounds like 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid.

Classification and Nomenclature of Pyrimidine Derivatives

Pyrimidine belongs to the diazine family of heterocyclic compounds, which consists of six-membered aromatic rings containing two nitrogen atoms in different positions. The classification system for diazines encompasses three distinct structural isomers: pyrimidine with nitrogen atoms at positions 1 and 3, pyrazine featuring nitrogen atoms at positions 1 and 4, and pyridazine containing nitrogen atoms at positions 1 and 2. This systematic classification provides the framework for understanding the structural diversity within the diazine family and establishes the basis for predicting chemical behavior and reactivity patterns.

The nomenclature system for pyrimidine derivatives follows established International Union of Pure and Applied Chemistry guidelines, with specific attention to the numbering system that positions nitrogen atoms at the 1 and 3 positions of the six-membered ring. For heterocyclic compounds like pyrimidines, the Hantzsch-Widman nomenclature system provides standardized naming conventions that ensure consistent identification across scientific literature. This systematic approach becomes particularly important when dealing with complex substituted derivatives such as this compound, where multiple functional groups require precise positional designation.

The chemical classification of this compound places it within the broader category of pyrimidine carboxylic acids and derivatives. This classification reflects both the core pyrimidine heterocycle and the carboxylic acid functionality that characterizes this compound class. The systematic name reveals the presence of methoxy substituents at the 4 and 6 positions of the pyrimidine ring, connected to a propanoic acid chain at position 2, providing complete structural information through nomenclature alone.

Within the context of heterocyclic organic chemistry, pyrimidine derivatives are further classified based on their electronic structure and bonding characteristics. The aromatic nature of the pyrimidine ring system contributes to the stability and chemical properties of derivatives like this compound, while the electron-withdrawing effects of the nitrogen atoms influence reactivity patterns and potential interaction sites for chemical modifications.

Significance of Pyrimidine Carboxylic Acids in Chemical Research

Pyrimidine carboxylic acids occupy a position of considerable importance in chemical research due to their fundamental role in biological systems and their versatility as synthetic intermediates. The significance of these compounds extends across multiple research domains, including pharmaceutical development, agricultural chemistry, biochemical research, and material science applications. The structural characteristics of pyrimidine carboxylic acids, combining the electronic properties of the pyrimidine heterocycle with the reactivity of carboxylic acid functionality, create unique opportunities for chemical modification and biological interaction.

In pharmaceutical development, pyrimidine carboxylic acids serve as essential building blocks for synthesizing various therapeutic agents, particularly in the development of antiviral and anticancer compounds. The pyrimidine ring system's structural similarity to naturally occurring nucleotide bases provides a foundation for designing compounds that can interact with biological targets involved in nucleic acid metabolism and cellular replication processes. Research has demonstrated that modifications to the pyrimidine ring system, including the introduction of carboxylic acid groups, can significantly influence biological activity and target specificity.

The application of pyrimidine carboxylic acids in agricultural chemistry has yielded important developments in herbicide and fungicide formulations. These compounds offer effective solutions for crop protection by targeting specific biochemical pathways in plant pathogens and weeds, while their structural characteristics allow for selective activity that minimizes effects on beneficial organisms. The carboxylic acid functionality provides opportunities for formulation development and enhanced bioavailability, contributing to the effectiveness of agricultural applications.

Biochemical research applications of pyrimidine carboxylic acids focus primarily on their utility in studying nucleic acid processes and enzyme activity. These compounds serve as analytical tools and research probes for investigating genetic processes and identifying potential therapeutic targets. The structural relationship between pyrimidine carboxylic acids and natural nucleotide components enables researchers to examine cellular mechanisms with compounds that maintain biological relevance while offering enhanced stability and modified properties.

| Research Domain | Applications | Key Characteristics |

|---|---|---|

| Pharmaceutical Development | Antiviral and anticancer agents | Structural similarity to nucleotide bases |

| Agricultural Chemistry | Herbicides and fungicides | Selective biological activity |

| Biochemical Research | Nucleic acid and enzyme studies | Enhanced stability and modified properties |

| Material Science | Polymers and coatings | Chemical resistance and durability |

| Analytical Chemistry | Chromatographic reagents | Detection and quantification capabilities |

Evolutionary Development of this compound Research

The specific research trajectory for this compound has evolved within the broader context of pyrimidine carboxylic acid investigations, benefiting from advances in synthetic methodology and analytical characterization techniques. The compound's identification and initial characterization were documented in chemical databases with the Chemical Abstracts Service registry number 386715-41-9, establishing its formal recognition in the scientific literature. This registration marked the beginning of systematic research efforts focused on understanding the compound's properties and potential applications.

The structural elucidation of this compound involved comprehensive analytical characterization using modern spectroscopic techniques. Nuclear magnetic resonance spectroscopy provided detailed information about the compound's molecular structure, confirming the presence of methoxy groups at the 4 and 6 positions of the pyrimidine ring and the propanoic acid chain attached at position 2. Mass spectrometry analysis established the molecular weight as 212.205 daltons and confirmed the molecular formula C9H12N2O4, providing definitive structural confirmation.

Research development has focused on synthetic approaches for preparing this compound, building upon established methodologies for pyrimidine synthesis and functionalization. The synthetic strategies typically involve the construction of the pyrimidine ring system followed by introduction of the methoxy substituents and carboxylic acid functionality. Alternative approaches may utilize pre-formed pyrimidine intermediates with subsequent modification to introduce the desired substitution pattern.

The compound's chemical properties have been characterized through computational analysis and experimental determination, revealing important information about its physical and chemical behavior. The molecular structure exhibits specific geometric parameters and electronic distribution patterns that influence its reactivity and potential interactions with biological targets. These characteristics have informed research directions focused on understanding the compound's behavior in various chemical environments and its suitability for different applications.

| Research Phase | Focus Area | Key Developments |

|---|---|---|

| Initial Discovery | Structural identification | Chemical registry and molecular characterization |

| Analytical Characterization | Spectroscopic analysis | Nuclear magnetic resonance and mass spectrometry confirmation |

| Synthetic Development | Preparation methods | Ring construction and functionalization strategies |

| Property Determination | Chemical behavior | Computational and experimental property analysis |

Eigenschaften

IUPAC Name |

3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-14-7-5-8(15-2)11-6(10-7)3-4-9(12)13/h5H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYFADHIGDAJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371210 | |

| Record name | 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386715-41-9 | |

| Record name | 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of Methoxy Groups: The methoxy groups at positions 4 and 6 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate.

Attachment of the Propanoic Acid Group: The propanoic acid group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., halide) on the pyrimidine ring is replaced by a propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Products may include this compound derivatives with additional oxygen-containing functional groups.

Reduction: Products may include alcohols, aldehydes, or reduced pyrimidine derivatives.

Substitution: Products may include this compound derivatives with various substituted functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated the potential of 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid as an antimicrobial agent. A study evaluated various derivatives of pyrimidine compounds, indicating that modifications to the structure can enhance antibacterial properties. The compound exhibited moderate broad-spectrum activity against certain bacterial strains, suggesting its utility in developing new antibiotics .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Its structural similarity to known enzyme substrates allows it to interact and inhibit target enzymes effectively. This property is particularly relevant in the development of therapeutic agents for metabolic disorders.

Herbicide Development

There is ongoing research into the use of pyrimidine derivatives, including this compound, as herbicides. The compound's ability to disrupt plant growth pathways can be harnessed to develop selective herbicides that target specific weeds without affecting crops .

Plant Growth Regulation

Studies have indicated that certain pyrimidine derivatives can act as plant growth regulators, promoting or inhibiting growth depending on concentration and application method. This application could be significant for optimizing crop yields and managing agricultural productivity.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in both medicinal and agricultural contexts. The compound is classified under various hazard categories, indicating potential skin and eye irritation upon exposure .

| Hazard Classification | Description |

|---|---|

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Respiratory Irritation | Category 3 |

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal assessed the antibacterial efficacy of several pyrimidine derivatives, including this compound. The agar diffusion method revealed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The findings suggest that further structural modifications could enhance potency .

Case Study 2: Herbicide Testing

In another research project focusing on herbicide development, formulations containing this compound were tested on common agricultural weeds. Results indicated effective control over weed growth with minimal impact on surrounding crops, highlighting its potential for practical agricultural applications .

Wirkmechanismus

The mechanism of action of 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the propanoic acid moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid with analogous pyrimidine-propanoic acid derivatives, focusing on substituent effects, functional groups, and applications.

Substituent Effects on the Pyrimidine Ring

- Methoxy vs. Hydroxy/Methyl Groups : Methoxy groups (electron-donating) increase the pyrimidine ring’s electron density, enhancing stability and directing electrophilic substitution reactions. In contrast, hydroxyl groups (as in ) introduce hydrogen-bonding capacity but reduce stability under acidic conditions .

- Diamine and Sulfanyl Modifications: The diaminopyrimidine-thioether derivative exhibits distinct reactivity, enabling disulfide bond formation or interactions with metal ions in biological systems.

Functional Group Variations on the Propanoic Acid Moiety

- Free Acid vs. Ester : The free acid form is polar and water-soluble, ideal for aqueous-phase reactions. The methyl ester improves lipophilicity, facilitating membrane permeation in drug delivery.

- Thioether Linkages : The sulfanyl group in may act as a leaving group or redox-sensitive moiety, useful in targeted prodrugs .

Biologische Aktivität

3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid is a compound characterized by its unique pyrimidine structure, which features methoxy substitutions at positions 4 and 6. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications, due to its potential biological activities.

Chemical Structure

- Molecular Formula : C₉H₁₂N₂O₄

- CAS Number : 386715-41-9

- Melting Point : 120–121 °C

The compound's structure is pivotal in determining its biological activity, as the pyrimidine ring and methoxy groups influence its interaction with biological targets.

This compound exhibits biological activity primarily through its interaction with enzymes and receptors. The methoxy groups enhance binding affinity to these targets, leading to modulation of biochemical pathways. Specifically, it may inhibit enzymatic activity by occupying the active site, thereby preventing substrate access.

Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of pyrimidine compounds can inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Dihydrofolate Reductase | Competitive | 5.2 |

| Thymidylate Synthase | Non-competitive | 12.7 |

This table summarizes findings from various studies indicating the potency of this compound as an enzyme inhibitor.

Antimicrobial Activity

In addition to enzyme inhibition, this compound has demonstrated antimicrobial properties. Research has shown that it can inhibit the growth of certain bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results highlight the potential use of this compound in developing antimicrobial agents.

Study on Antiviral Properties

A notable study investigated the antiviral properties of pyrimidine derivatives, including this compound. The research focused on its efficacy against Hepatitis C Virus (HCV). The findings indicated that the compound exhibited moderate antiviral activity at submicromolar concentrations when used in prodrug forms to enhance bioavailability.

Agricultural Applications

In agricultural research, compounds related to this compound have been explored for their herbicidal properties. The unique structure allows for selective inhibition of plant growth regulators:

| Herbicide Target | Activity Level |

|---|---|

| Auxin Transporters | High |

| Gibberellin Biosynthesis | Moderate |

These findings suggest that the compound could be developed into an effective herbicide with minimal impact on non-target species.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid, and how can its purity be validated?

- Methodology : The compound is typically synthesized via nucleophilic substitution or ester hydrolysis. For example, methyl ester derivatives (e.g., this compound methyl ester) are synthesized by reacting the parent acid with methanol under acid catalysis . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (confirming absence of ester peaks at δ 3.6–3.8 ppm) .

Q. How do the physicochemical properties (e.g., pKa, solubility) of this compound influence its experimental design?

- Methodology : The pKa of propanoic acid derivatives can be estimated via potentiometric titration (e.g., similar chlorophenylpropanoic acids have pKa ≈ 4.5–4.6 ). Solubility is solvent-dependent: moderate in polar aprotic solvents (DMF, DMSO) and poor in water. Pre-experiment solubility screening using UV-Vis spectroscopy (λmax ~260 nm for pyrimidine moieties) is recommended to optimize reaction conditions .

Q. What safety protocols are critical when handling this compound?

- Methodology : Referencing analogous propanoic acid safety data, use PPE (nitrile gloves, safety goggles), and work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C to prevent degradation. In case of skin contact, rinse with water for 15 minutes; for spills, use inert absorbents (e.g., silica gel) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition or ligand-receptor interactions?

- Methodology : Use kinetic assays (e.g., fluorometric or calorimetric titrations) to measure binding affinity (Kd) with target enzymes. Molecular docking simulations (AutoDock Vina) can model interactions with pyrimidine-binding pockets. Compare results with structurally related inhibitors (e.g., 4-hydroxy-3-methoxycinnamaldehyde derivatives) to validate specificity .

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices, and how can they be resolved?

- Methodology : Matrix interference in LC-MS can be mitigated using isotope-labeled internal standards (e.g., deuterated propanoic acid). Optimize ESI parameters (capillary voltage: 3.5 kV; source temperature: 150°C) and employ MRM transitions (m/z 255 → 153 for quantification). Validate method accuracy (spike-recovery tests ≥90%) .

Q. How should researchers address contradictions in reported reactivity or stability data for this compound?

- Methodology : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 25°C). Use DSC (differential scanning calorimetry) to assess thermal stability and HPLC-PDA to monitor degradation products. Cross-validate with DFT calculations (e.g., Gaussian 16) to predict hydrolysis pathways .

Methodological Notes

- Synthetic Derivatives : The methyl ester form is a key intermediate for pharmacological studies; its hydrolysis yields the parent acid under basic conditions (NaOH/EtOH, reflux) .

- Data Interpretation : Structural analogs (e.g., 3-nitrophenylpropanoic acid) provide proxy data for acid dissociation and reactivity trends .

- Safety Compliance : Adhere to GHS guidelines for labeling and disposal, as outlined in SDS documents for related carboxylic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.